molecular formula C4HBrN2O B6236415 2-bromo-1,3-oxazole-5-carbonitrile CAS No. 2089300-89-8

2-bromo-1,3-oxazole-5-carbonitrile

Cat. No.: B6236415
CAS No.: 2089300-89-8
M. Wt: 172.97 g/mol
InChI Key: OTAPAXUMLVMVNO-UHFFFAOYSA-N
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Description

2-Bromo-1,3-oxazole-5-carbonitrile is an organic compound with the chemical formula C5H2BrN2O. It features an oxazole ring with a cyano and a bromo group attached to it.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-1,3-oxazole-5-carbonitrile typically involves the reaction of 2-aminophenol with 2-bromo-3,3,3-trifluoropropene in the presence of a base such as NaHCO3 and an additive like 2,2′-azobis-(2,4-dimethylvaleronitrile) or bis(pinacolato)diboron . The reaction conditions are mild and allow for the inclusion of various functional groups.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1,3-oxazole-5-carbonitrile undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its functional groups.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazole derivatives, while oxidation and reduction reactions can modify the functional groups on the oxazole ring.

Scientific Research Applications

2-Bromo-1,3-oxazole-5-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-bromo-1,3-oxazole-5-carbonitrile involves its interaction with various molecular targets and pathways. The bromo and cyano groups on the oxazole ring can participate in binding interactions with biological molecules, potentially inhibiting or modifying their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

    2-Bromo-1,3-oxazole-4-carbonitrile: Similar structure but with the cyano group at a different position.

    5-Bromo-1,3-oxazole-2-carbonitrile: Another isomer with the cyano group at the 2-position.

Uniqueness: 2-Bromo-1,3-oxazole-5-carbonitrile is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where other isomers may not be as effective.

Properties

CAS No.

2089300-89-8

Molecular Formula

C4HBrN2O

Molecular Weight

172.97 g/mol

IUPAC Name

2-bromo-1,3-oxazole-5-carbonitrile

InChI

InChI=1S/C4HBrN2O/c5-4-7-2-3(1-6)8-4/h2H

InChI Key

OTAPAXUMLVMVNO-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=N1)Br)C#N

Purity

95

Origin of Product

United States

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